Cas no 50657-07-3 (2-Butenoic acid,2-methyl-,(3S,3aR,4S,6S,6aS,8R,9bS)-6-(acetyloxy)-2,3,3a,4,5,6,6a,7,8,9b-decahydro-3,3a-dihydroxy-3,6,9-trimethyl-4-[(2S)-2-methyl-1-oxobutoxy]-2-oxoazuleno[4,5-b]furan-8-ylester, (2Z)-)
50657-07-3 structure
Product Name:2-Butenoic acid,2-methyl-,(3S,3aR,4S,6S,6aS,8R,9bS)-6-(acetyloxy)-2,3,3a,4,5,6,6a,7,8,9b-decahydro-3,3a-dihydroxy-3,6,9-trimethyl-4-[(2S)-2-methyl-1-oxobutoxy]-2-oxoazuleno[4,5-b]furan-8-ylester, (2Z)-
Numéro CAS:50657-07-3
Le MF:C27H38O10
Mégawatts:522.584629535675
CID:367892
PubChem ID:5281503
Update Time:2025-04-19
2-Butenoic acid,2-methyl-,(3S,3aR,4S,6S,6aS,8R,9bS)-6-(acetyloxy)-2,3,3a,4,5,6,6a,7,8,9b-decahydro-3,3a-dihydroxy-3,6,9-trimethyl-4-[(2S)-2-methyl-1-oxobutoxy]-2-oxoazuleno[4,5-b]furan-8-ylester, (2Z)- Propriétés chimiques et physiques
Nom et identifiant
-
- 2-Butenoic acid,2-methyl-,(3S,3aR,4S,6S,6aS,8R,9bS)-6-(acetyloxy)-2,3,3a,4,5,6,6a,7,8,9b-decahydro-3,3a-dihydroxy-3,6,9-trimethyl-4-[(2S)-2-methyl-1-oxobutoxy]-2-oxoazuleno[4,5-b]furan-8-ylester, (2Z)-
- (3S,3aR,4S,6S,6aS,8R,9bS)-6-Acetoxy-3,3a-dihydroxy-3,6,9-trimethy l-4-{[(2S)-2-methylbutanoyl]oxy}-2-oxo-2,3,3a,4,5,6,6a,7,8,9b-dec ahydroazuleno[4,5-b]furan-8-yl (2Z)-2-methyl-2-butenoate
- 2-Butenoic acid,2-methyl-,(3S,3aR,4S,6S,6aS,8R,9bS)-6-(acetyloxy)-2,3,3a,4,5,6,6a,7,8,9b-decahydro-3,3a-dihydroxy-3,6,9-trime
- 2-Butenoic acid,2-methyl-,(3S,3aR,4S,6S,6aS,8R,9bS)-6-(acetyloxy)-2,3,3a,4,5,6,6a,7,8,9b-decahydro-3,3a-dihydroxy-3,6,9-trimethyl-4-[(2S)-2-methyl-1-oxobutoxy]-2-oxoazuleno[4,5-b]furan-8-ylester, (2Z)
- trilobolide
- (3S,3aR,4S,6S,6aS,8R,9bS)-6-Acetoxy-3,3a-dihydroxy-3,6,9-trimethyl-4-{[(2S)-2-methylbutanoyl]oxy}-2-oxo-2,3,3a,4,5,6,6a,7,8,9b-decahydroazuleno[4,5-b]furan-8-yl (2Z)-2-methylbut-2-enoate
- 2-butenoic acid, 2-methyl-, (3S,3aR,4S,6S,6aS,8R,9bS)-6-(acetyloxy)-2,3,3a,4,5,6,6a,7,8,9b-decahydro-3,3a-dihydroxy-3,6,9-trimethyl-4-[[(2S)-2-methyl-1-oxobutyl]oxy]-2-oxoazuleno[4,5-b]furan-8-yl ester, (2Z)-
- CHEBI:9724
- SCHEMBL1377153
- C09563
- Silerin
- 50657-07-3
- (3S,3aR,4S,6S,6aS,8R,9bS)-6-(Acetyloxy)-2,3,3a,4,5,6,6a,7,8,9b-decahydro-3,3a-dihydroxy-3,6,9-trimethyl-4-[(2S)-2-methyl-1-oxobutoxy]-2-oxoazuleno[4,5-b]furan-8-yl (2Z)-2-methyl-2-butenoate
- FIAZIVNRHQWTPY-QAAPNFDWSA-
- DTXSID001098581
- 2-Butenoic acid, 2-methyl-, 6-(acetyloxy)-2,3,3a,4,5,6,6a,7,8,9b-decahydro-3,3a-dihydroxy-3,6,9-trimethyl-4-(2-methyl-1-oxobutoxy)-2-oxoazuleno(4,5-b)furan-8-yl ester, (3S-(3alpha,3abeta,4alpha(R*),6beta,6abeta,8alpha(Z),9balpha))-
- [(3S,3aR,4S,6S,6aS,8R,9bS)-6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-[(Z)-2-methylbut-2-enoyl]oxy-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-4-yl] (2S)-2-methylbutanoate
- InChI=1/C27H38O10/c1-9-13(3)22(29)34-18-11-17-20(15(18)5)21-27(33,26(8,32)24(31)36-21)19(35-23(30)14(4)10-2)12-25(17,7)37-16(6)28/h9,14,17-19,21,32-33H,10-12H2,1-8H3/b13-9-/t14-,17-,18+,19-,21-,25-,26+,27+/m0/s1
- CHEMBL3343188
- Q27108484
- Trilobolid
- Triobolide
-
- Piscine à noyau: 1S/C27H38O10/c1-9-13(3)22(29)34-18-11-17-20(15(18)5)21-27(33,26(8,32)24(31)36-21)19(35-23(30)14(4)10-2)12-25(17,7)37-16(6)28/h9,14,17-19,21,32-33H,10-12H2,1-8H3/b13-9-/t14-,17-,18+,19-,21-,25-,26+,27+/m0/s1
- La clé Inchi: FIAZIVNRHQWTPY-QAAPNFDWSA-N
- Sourire: O1C([C@](C)([C@]2([C@H](C[C@@](C)([C@H]3C[C@H](C(C)=C3[C@H]12)OC(/C(=C\C)/C)=O)OC(C)=O)OC([C@@H](C)CC)=O)O)O)=O
Propriétés calculées
- Qualité précise: 522.24654
- Masse isotopique unique: 522.246
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 10
- Comptage des atomes lourds: 37
- Nombre de liaisons rotatives: 9
- Complexité: 1060
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 8
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 1
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 146A^2
- Le xlogp3: 1.5
Propriétés expérimentales
- Dense: 1.27
- Point d'ébullition: 602.2°C at 760 mmHg
- Point d'éclair: 190.2°C
- Indice de réfraction: 1.547
- Le PSA: 145.66
- Le LogP: 2.29170
2-Butenoic acid,2-methyl-,(3S,3aR,4S,6S,6aS,8R,9bS)-6-(acetyloxy)-2,3,3a,4,5,6,6a,7,8,9b-decahydro-3,3a-dihydroxy-3,6,9-trimethyl-4-[(2S)-2-methyl-1-oxobutoxy]-2-oxoazuleno[4,5-b]furan-8-ylester, (2Z)- Littérature connexe
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
50657-07-3 (2-Butenoic acid,2-methyl-,(3S,3aR,4S,6S,6aS,8R,9bS)-6-(acetyloxy)-2,3,3a,4,5,6,6a,7,8,9b-decahydro-3,3a-dihydroxy-3,6,9-trimethyl-4-[(2S)-2-methyl-1-oxobutoxy]-2-oxoazuleno[4,5-b]furan-8-ylester, (2Z)-) Produits connexes
- 67526-95-8(Thapsigargin)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fournisseurs recommandés
Wuhan Comings Biotechnology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
Hubei Cuiyuan Biotechnology Co.,Ltd
Membre gold
Fournisseur de Chine
Réactif
Hebei Liye chemical Co.,Ltd
Membre gold
Fournisseur de Chine
Lot
Jiangsu Kolod Food Ingredients Co.,ltd
Membre gold
Fournisseur de Chine
Lot
PRIBOLAB PTE.LTD
Membre gold
Fournisseur de Chine
Réactif